N-[4-({2-[4-(furan-2-yl)butan-2-ylidene]hydrazinyl}carbonyl)phenyl]-4-nitrobenzamide
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Overview
Description
N-[4-({2-[4-(furan-2-yl)butan-2-ylidene]hydrazinyl}carbonyl)phenyl]-4-nitrobenzamide: is a complex organic compound that features a furan ring, a hydrazone linkage, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({2-[4-(furan-2-yl)butan-2-ylidene]hydrazinyl}carbonyl)phenyl]-4-nitrobenzamide typically involves multiple steps:
Formation of the hydrazone linkage: This can be achieved by reacting 4-(furan-2-yl)butan-2-one with hydrazine hydrate under acidic conditions to form the hydrazone intermediate.
Coupling with 4-nitrobenzoyl chloride: The hydrazone intermediate is then reacted with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furan-2,3-dione derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted hydrazone derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying enzyme interactions due to its hydrazone linkage.
Medicine: Possible applications in drug design, particularly for targeting specific enzymes or receptors.
Industry: Use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[4-({2-[4-(furan-2-yl)butan-2-ylidene]hydrazinyl}carbonyl)phenyl]-4-nitrobenzamide would depend on its specific application. In medicinal chemistry, it could act by binding to specific enzymes or receptors, thereby inhibiting or modulating their activity. The hydrazone linkage may play a key role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-[4-({2-[4-(furan-2-yl)butan-2-ylidene]hydrazinyl}carbonyl)phenyl]-4-aminobenzamide: Similar structure but with an amino group instead of a nitro group.
N-[4-({2-[4-(thiophen-2-yl)butan-2-ylidene]hydrazinyl}carbonyl)phenyl]-4-nitrobenzamide: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
The presence of the nitro group and the furan ring in N-[4-({2-[4-(furan-2-yl)butan-2-ylidene]hydrazinyl}carbonyl)phenyl]-4-nitrobenzamide makes it unique compared to its analogs. These functional groups can significantly influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C22H20N4O5 |
---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
N-[4-(furan-2-yl)butan-2-ylideneamino]-4-[(4-nitrobenzoyl)amino]benzamide |
InChI |
InChI=1S/C22H20N4O5/c1-15(4-13-20-3-2-14-31-20)24-25-22(28)17-5-9-18(10-6-17)23-21(27)16-7-11-19(12-8-16)26(29)30/h2-3,5-12,14H,4,13H2,1H3,(H,23,27)(H,25,28) |
InChI Key |
VLKFBTLXYNNUML-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])CCC3=CC=CO3 |
Origin of Product |
United States |
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